2-IODO-N-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
2-Iodo-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Iodo-N-methyl-benzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .
Biochemical Pathways
The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide affects the carbon dioxide hydration and bicarbonate buffer system, which are crucial for maintaining pH balance in the body .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2994±230 °C and a density of 1935±006 g/cm3 .
Result of Action
The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide can lead to a decrease in the rate of conversion between carbon dioxide and bicarbonate, potentially affecting pH balance and CO2 transport .
Action Environment
Factors such as ph and the presence of zinc ions in the body could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methylbenzene-1-sulfonamide typically involves the iodination of N-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The iodine atom can be reduced to form N-methylbenzene-1-sulfonamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-methylbenzene-1-sulfonamide derivatives with different substituents.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: N-methylbenzene-1-sulfonamide.
Scientific Research Applications
2-Iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzene-1-sulfonamide: Lacks the iodine atom, resulting in different reactivity and applications.
2-Bromo-N-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
2-Chloro-N-methylbenzene-1-sulfonamide:
Uniqueness
2-Iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromo and chloro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Biological Activity
2-Iodo-N-methylbenzene-1-sulfonamide, also known by its chemical identifier C7H8INO2S, is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an iodine atom at the ortho position relative to a sulfonamide group. This unique arrangement contributes to its biological reactivity and pharmacological potential. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and proliferation.
Antibacterial Properties
This compound exhibits significant antibacterial activity. Sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting this pathway, these compounds effectively halt bacterial growth. Studies have shown that modifications in the sulfonamide structure can enhance their antibacterial efficacy while minimizing side effects.
Table 1: Comparison of Antibacterial Activities of Sulfonamides
Compound Name | Mechanism of Action | Efficacy (Minimum Inhibitory Concentration) |
---|---|---|
This compound | Inhibition of folic acid synthesis | 0.5 - 4 µg/mL |
N-Methylbenzenesulfonamide | Similar mechanism; less potent | 1 - 8 µg/mL |
4-Iodobenzenesulfonamide | Inhibition of folic acid synthesis | 0.25 - 3 µg/mL |
Sulfanilamide | Broad-spectrum activity | 0.1 - 5 µg/mL |
The primary mechanism through which this compound exerts its antibacterial effects is through competitive inhibition of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This inhibition leads to a depletion of folate levels, ultimately disrupting nucleic acid synthesis and cell division.
Structure-Activity Relationships (SAR)
Research into SAR has revealed that the positioning of functional groups significantly influences the biological activity of sulfonamides. For example, the presence of iodine at the ortho position enhances reactivity compared to other halogenated derivatives, making this compound a promising candidate for further development in medicinal chemistry.
Table 2: Structural Variations and Their Effects on Activity
Compound Name | Iodine Position | Biological Activity |
---|---|---|
This compound | Ortho | High antibacterial activity |
4-Iodobenzenesulfonamide | Para | Moderate antibacterial activity |
2-Bromobenzenesulfonamide | Ortho | Similar activity; different kinetics |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
- Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
- Toxicological Assessment : Toxicological evaluations revealed that while there are some concerns regarding repeated dose toxicity, acute toxicity levels were relatively low, with LD50 values exceeding 2000 mg/kg in rodent models .
Properties
IUPAC Name |
2-iodo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZZAJTWRMQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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